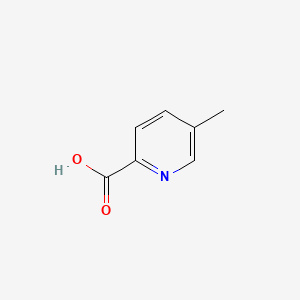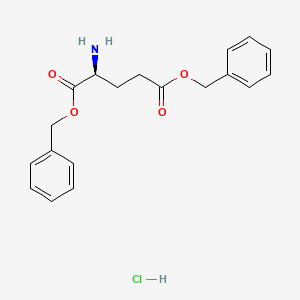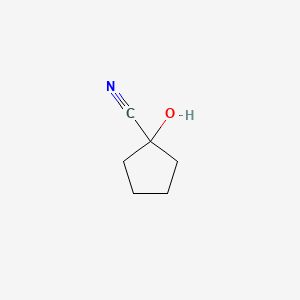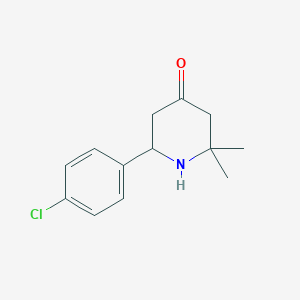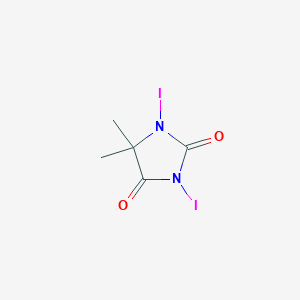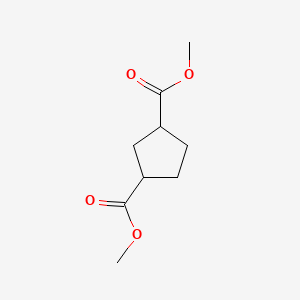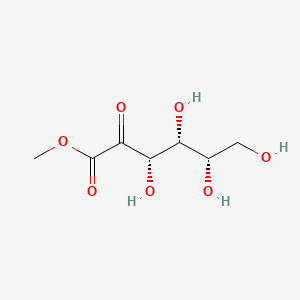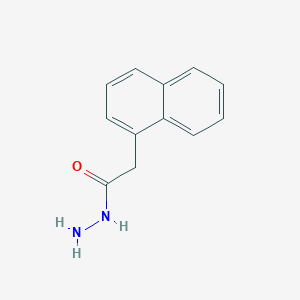
1-Naphthaleneacethydrazide
Descripción general
Descripción
1-Naphthaleneacethydrazide is a chemical compound that is derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of an acethydrazide functional group attached to the naphthalene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of naphthalene-based hydrazides, such as 1-naphthaleneacethydrazide, involves the reaction of naphthalene derivatives with hydrazine or its derivatives. For instance, a series of N'-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides were synthesized and evaluated for their anti-HIV activities . Similarly, (naphthalen-1-yloxy)-acetic acid hydrazides were synthesized and screened for antimicrobial activities . These studies demonstrate the versatility of naphthalene derivatives in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of naphthalene-based compounds can be complex due to the presence of various substituents. For example, the crystal and molecular structures of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate were determined by X-ray diffraction, revealing significant intramolecular hydrogen bonding and geometric distortions in the aromatic part . The structure of 1-naphthaleneacrylic acid, a related compound, was also analyzed using X-ray diffraction and theoretical calculations, showing the influence of substituents on the conformation of the naphthalene ring .
Chemical Reactions Analysis
Naphthalene derivatives can undergo a variety of chemical reactions. The highly congested donor–acceptor P–B compound synthesized from a PPh2- and BMes2-functionalized 1,8-naphthalene molecule displayed reactivity with halogen molecules, leading to the formation of a hydrolyzed product with an oxygen atom inserted between the P and B atom . This indicates that naphthalene derivatives can participate in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the P–B compound mentioned earlier is thermally and photochemically stable and highly fluxional in solution . The core-expanded naphthalene diimides synthesized through a one-pot operation exhibited high electron mobility, which is a significant property for n-type organic materials . The antimicrobial and antiviral activities of naphthalene-based hydrazides were also evaluated, although none showed activity against viruses at subtoxic concentrations . These studies highlight the diverse physical and chemical properties that can be achieved through the modification of the naphthalene core.
Aplicaciones Científicas De Investigación
Anticancer Applications
1-Naphthaleneacethydrazide derivatives have been studied for their anticancer properties. Salahuddin et al. (2014) synthesized derivatives that showed significant activity against breast cancer cell lines. These compounds were evaluated using in vitro anticancer evaluation methods, indicating their potential as therapeutic agents (Salahuddin et al., 2014).
Diagnostic Applications
Chen et al. (2020) developed a competitive indirect enzyme-linked immunosorbent assay (ciELISA) method for detecting 1-naphthol in urine samples, a metabolite of pesticides and naphthalene. This assay can be used as a high-throughput tool to monitor exposure to related pollutants (Chen et al., 2020).
Environmental and Biodegradation Research
Research by Canada et al. (2002) on the directed evolution of toluene ortho-monooxygenase revealed enhanced degradation capabilities for chlorinated ethenes and naphthalene oxidation. This research contributes to environmental restoration and green chemistry applications (Canada et al., 2002).
Molecular Sensing and DNA Interaction
Ohtsuka et al. (2010) designed a naphthalene diimide derivative with dicobalt hexacarbonyl complexes as an infrared probe for DNA. Their research indicated the potential of such compounds in molecular sensing and interaction with DNA (Ohtsuka et al., 2010).
Anticonvulsant and Oxidative Stress Combat
Azam et al. (2010) synthesized a series of semicarbazides derived from 1-naphthaleneacethydrazide for their anticonvulsant and antioxidant activities. These compounds showed potential as agents for treating epilepsy and combating oxidative stress (Azam et al., 2010).
Supramolecular Chemistry and Sensing Applications
Research in the field of naphthalene diimides (NDIs) has explored applications in supramolecular chemistry, sensors, and molecular switching devices. This comprehensive review by Kobaisi et al. (2016) provides insights into the progress and potential applications of NDIs, including those involving 1-naphthaleneacethydrazide (Kobaisi et al., 2016).
Propiedades
IUPAC Name |
2-naphthalen-1-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXVKZDKJAVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291489 | |
| Record name | 1-Naphthaleneacethydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaleneacethydrazide | |
CAS RN |
34800-90-3 | |
| Record name | 34800-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthaleneacethydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







